N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide

Catalog No.
S12164413
CAS No.
M.F
C13H13N3OS
M. Wt
259.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethan...

Product Name

N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide

IUPAC Name

N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

InChI

InChI=1S/C13H13N3OS/c1-16(2)9-15-13-14-8-11(18-13)12(17)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

MJMCMPHWPCTTCY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=NC=C(S1)C(=O)C2=CC=CC=C2

N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is a synthetic compound characterized by its unique thiazole and amide functional groups. The molecular formula for this compound is C11_{11}H12_{12}N4_{4}OS, and it has a molecular weight of 244.30 g/mol. The structure features a benzoyl group attached to a thiazole ring, which enhances its potential biological activity. This compound is primarily studied for its applications in medicinal chemistry and as a potential therapeutic agent.

Typical of thiazole derivatives, including:

  • Nucleophilic substitution reactions: The thiazole nitrogen can act as a nucleophile.
  • Formation of amides: The dimethylmethanimidamide group allows for the formation of additional amide bonds.
  • Reactivity with electrophiles: The presence of the benzoyl group makes the compound susceptible to electrophilic aromatic substitution.

These reactions are significant for modifying the compound to enhance its properties or to synthesize derivatives with improved biological activity.

N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide exhibits notable biological activities, particularly in the realm of antimicrobial and anticancer research. Preliminary studies suggest that the compound may inhibit certain bacterial strains and exhibit cytotoxic effects on cancer cell lines. Its thiazole moiety is often associated with pharmacological properties, making it a candidate for further investigation in drug development.

The synthesis of N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide typically involves:

  • Condensation reactions: Combining appropriate thiazole derivatives with dimethylformamide or similar reagents.
  • Benzoylation: Introducing the benzoyl group through acylation reactions using benzoyl chloride or benzoic acid derivatives.
  • Purification: Employing techniques such as recrystallization or chromatography to isolate the desired product.

These methods are essential for obtaining high-purity compounds suitable for biological testing.

The primary applications of N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide include:

  • Pharmaceutical development: As a potential lead compound in drug discovery targeting infectious diseases or cancer.
  • Research tool: In biochemical assays to study enzyme interactions or cellular responses.
  • Chemical probes: For investigating thiazole-related biochemical pathways.

Interaction studies involving N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide focus on its binding affinity to various biological targets. These studies typically assess:

  • Enzyme inhibition: Evaluating how effectively the compound inhibits specific enzymes involved in disease pathways.
  • Receptor binding assays: Determining the affinity of the compound for various receptors that may mediate its biological effects.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's therapeutic potential.

Several compounds share structural similarities with N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide, including:

Compound NameStructure FeaturesBiological Activity
2-AminothiazoleThiazole ring; amino groupAntimicrobial properties
BenzothiazoleBenzene fused to thiazoleAnticancer activity
ThiosemicarbazideThiosemicarbazone structureAntiviral and antifungal properties

Uniqueness

N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is unique due to its specific combination of a benzoyl group and dimethylmethanimidamide functionality, which may confer distinct pharmacological properties compared to other thiazole derivatives. Its ability to engage in diverse

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

259.07793322 g/mol

Monoisotopic Mass

259.07793322 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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